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Compound of Interest

Compound Name: Omecamtiv mecarbil-d8

Cat. No.: B12427965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Omecamtiv mecarbil, a novel

cardiac myosin activator, across several species, including humans, dogs, rats, and mice. The

information presented is crucial for the extrapolation of preclinical safety and efficacy data to

human clinical trials. While comprehensive comparative data remains an area of ongoing

research, this document synthesizes the currently available information to aid in drug

development programs.

Executive Summary
Omecamtiv mecarbil undergoes metabolism to varying extents across different species. In

humans, the primary metabolic pathway involves oxidative decarbamoylation, leading to the

formation of the main metabolites, M3 and its sequential product, M4.[1] This process is

principally mediated by the Cytochrome P450 (CYP) 4 family of enzymes.[1] Pharmacokinetic

parameters for Omecamtiv mecarbil have been characterized in dogs, rats, and mice, although

detailed metabolite profiles in these species are not as extensively documented as in humans.

This guide highlights the known metabolic pathways, presents available quantitative data, and

outlines the experimental methodologies used in these assessments.

Comparative Metabolism and Pharmacokinetics
The metabolism of Omecamtiv mecarbil shows species-specific differences, which is a critical

consideration in preclinical drug development.
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Metabolic Pathways
In humans, the major biotransformation pathway is the oxidative cleavage of the terminal

carbamate moiety, resulting in the decarbamoylated metabolite M3. M3 is further metabolized

to a lactam, M4.[1] These two metabolites are the most abundant found in human plasma and

excreta.[1] The CYP4 family of enzymes has been identified as the primary catalyst for the

formation of M3 in in vitro studies.[1] Other metabolic pathways, including those potentially

mediated by CYP2D6 and CYP3A, contribute to a lesser extent to the overall metabolism.[2]

While the specific metabolites and enzymatic pathways have not been fully elucidated in non-

human species, pharmacokinetic data suggests that metabolism is a significant route of

clearance in dogs, rats, and mice as well.[3] It is hypothesized that the decarbamoylation

pathway may be a conserved route of metabolism across these species, though further studies

are required for confirmation.

Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for Omecamtiv

mecarbil in various species.

Parameter Human Dog (Beagle)
Rat (Sprague-
Dawley)

Mouse

Clearance (CL) 11.7 L/h 7.2 mL/min/kg 22 mL/min/kg 0.6 ± 0.1 L/hr/kg

Volume of

Distribution (Vd)
275 L 3.6 L/kg 3.5 L/kg -

Oral

Bioavailability

(F%)

93.5% 80% 100% 51.1%

Elimination Half-

life (t1/2)
~18.5-33 hours - -

83.1 min (in

HLM)

Sources: [1][3] [3] [3] [4]

Note: Data for monkeys is not currently available in the public domain. HLM refers to Human

Liver Microsomes.
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Metabolite Distribution
In humans, after a single dose of [14C]Omecamtiv mecarbil, the majority of the administered

radioactivity is recovered in the urine and feces.[1] Unchanged Omecamtiv mecarbil accounts

for a minor percentage of the excreted dose, with the major portion being its metabolites, M3

and M4.[1]

Species Route

Unchanged
Drug in
Urine (% of
dose)

Unchanged
Drug in
Feces (% of
dose)

M3 in Urine
& Feces (%
of dose)

M4 in Urine
& Feces (%
of dose)

Human Oral 7.7% 4.1% 26.5% 11.6%

Source: [1]

Detailed quantitative metabolite data for dog, rat, mouse, and monkey are not readily available

in published literature.

Experimental Protocols
The following section outlines a general methodology for assessing the in vitro metabolism of a

compound like Omecamtiv mecarbil, which is a standard approach in comparative drug

metabolism studies.

In Vitro Metabolism using Liver Microsomes
Objective: To determine the metabolic stability and identify the major metabolites of Omecamtiv

mecarbil in different species.

Materials:

Liver microsomes from human, monkey (e.g., Cynomolgus), dog (e.g., Beagle), rat (e.g.,

Sprague-Dawley), and mouse.

Omecamtiv mecarbil
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching the reaction

Control compounds (e.g., known substrates for major CYP enzymes)

Procedure:

Prepare a stock solution of Omecamtiv mecarbil in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, pre-incubate liver microsomes (typically at a final protein

concentration of 0.5-1 mg/mL) in phosphate buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system and Omecamtiv

mecarbil (at a final concentration typically in the low micromolar range).

Incubate the reaction mixture at 37°C with gentle shaking.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a

quenching solvent (e.g., ice-cold acetonitrile).

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant for the disappearance of the parent drug and the formation of

metabolites using a validated analytical method, such as LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry).

Calculate the in vitro half-life and intrinsic clearance of Omecamtiv mecarbil in each species'

liver microsomes.

Characterize the structure of the metabolites formed using high-resolution mass

spectrometry and comparison with synthesized reference standards if available.
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Visualizing Metabolic Pathways and Experimental
Workflows
To better illustrate the metabolic processes and experimental designs, the following diagrams

are provided.

Omecamtiv mecarbil

M3 (Decarbamoylation)
  CYP4 Family (Major)

  CYP2D6, CYP3A (Minor)

Other Minor
Metabolites

M4 (Lactam formation)

Click to download full resolution via product page

Caption: Primary metabolic pathway of Omecamtiv mecarbil in humans.
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Caption: General workflow for in vitro metabolism studies.

Conclusion
The metabolism of Omecamtiv mecarbil is best characterized in humans, with oxidative

decarbamoylation by the CYP4 family being the primary route of clearance. While

pharmacokinetic data are available for several preclinical species, a detailed understanding of
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their metabolic profiles is less complete. The significant inter-species differences in drug

metabolism highlight the importance of conducting thorough comparative studies to ensure the

appropriate selection of animal models for safety and efficacy testing. The experimental

protocols and workflows described in this guide provide a framework for conducting such

essential comparative metabolism studies. Further research is warranted to fully elucidate the

metabolic pathways of Omecamtiv mecarbil in non-human primates and other preclinical

species to better predict its human pharmacology and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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